
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile
Descripción general
Descripción
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, also known as DMPA, is a synthetic organic compound that has gained increasing attention in recent years due to its potential applications in the fields of science and technology. DMPA is a versatile molecule, capable of undergoing various chemical reactions and displaying a wide range of properties. It has been used in the synthesis of a variety of materials, including polymers, pharmaceuticals, and dyes. In addition, DMPA has been investigated for its potential use in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Inhibition of EGF Receptor Kinase
RG-13022 is an inhibitor of epidermal growth factor (EGF) receptor kinase . It has an IC50 value of 1 µM in HT-22 cells . This makes it a potential therapeutic agent for diseases caused by the hyperactivity of protein tyrosine kinases (PTKs).
Antiproliferative Agent
RG-13022 belongs to a class of antiproliferative compounds known as tyrphostins . These compounds act as PTK blockers and can inhibit EGF-dependent cell proliferation . This property makes RG-13022 a potential candidate for cancer treatment.
Suppression of EGF-Induced Cancer Cell Proliferation
RG-13022 is known to suppress EGF-induced cancer cell proliferation under in vitro conditions . This suggests that it could be used in targeted cancer therapies.
Inhibition of Tumor Growth in Animal Models
In addition to its in vitro applications, RG-13022 can also inhibit the growth of tumors in nude mice . This indicates its potential for use in in vivo studies and possibly in clinical trials.
Neuroprotective Agent
Research has shown that tyrphostins, including RG-13022, can protect neuronal cells from oxidative stress . This suggests a potential application in the treatment of neurodegenerative diseases.
Cell Biology Research
RG-13022 is used in cell biology research, particularly in the study of cell signaling and growth factor receptors . It can help researchers understand the role of EGF receptor kinase in these processes.
Mecanismo De Acción
Target of Action
RG-13022, also known as (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, is primarily a tyrosine kinase inhibitor . Its primary target is the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
RG-13022 inhibits the autophosphorylation reaction of the EGFR . This inhibition occurs with an IC50 value of 4 μM, indicating a potent interaction with its target . By inhibiting the autophosphorylation of EGFR, RG-13022 effectively suppresses the activation of this receptor and subsequently the downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by RG-13022 is the EGFR signaling pathway . This pathway is crucial for many cellular processes, including cell growth and proliferation . By inhibiting EGFR, RG-13022 can suppress these processes, potentially leading to a decrease in cancer cell proliferation .
Result of Action
RG-13022 has been shown to suppress EGF-stimulated cancer cell proliferation . It inhibits colony formation and DNA synthesis in HER 14 cells, which were stimulated by EGF . Moreover, RG-13022 suppresses tumor growth in nude mice and increases their lifespan .
Propiedades
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile | |
CAS RN |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




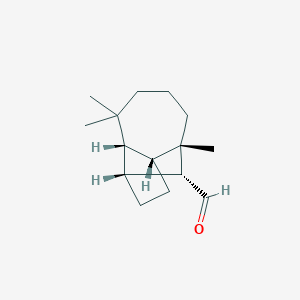

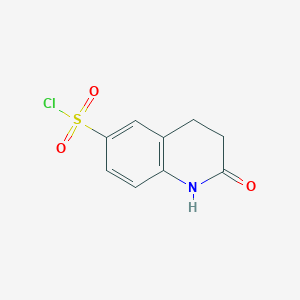
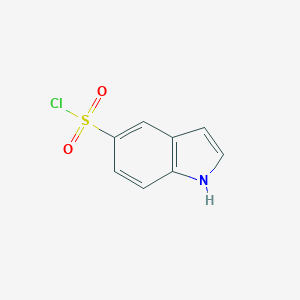
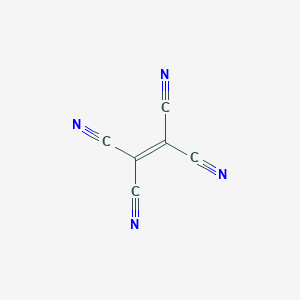
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
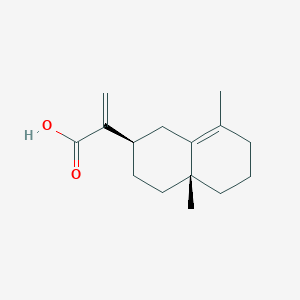


![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)
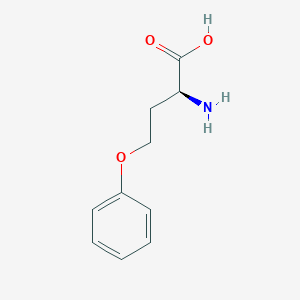
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)